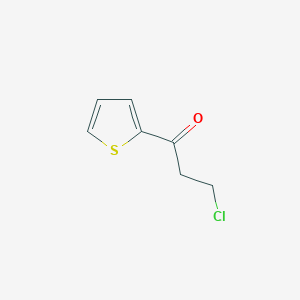

3-Chloro-1-(thiophen-2-yl)propan-1-one

Description

BenchChem offers high-quality 3-Chloro-1-(thiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(thiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLOAFIOTOHDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428805 | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-64-7 | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Chloro-1-(thiophen-2-yl)propan-1-one molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-1-(thiophen-2-yl)propan-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-(thiophen-2-yl)propan-1-one, a pivotal heterocyclic ketone intermediate in synthetic chemistry. We delve into its fundamental physicochemical properties, explore the mechanistic intricacies of its primary synthesis via Friedel-Crafts acylation, and detail its spectroscopic characterization. The guide highlights the compound's dual reactivity, which makes it a versatile building block, particularly in medicinal chemistry for the synthesis of pharmaceutical agents like Duloxetine. A detailed experimental protocol for a representative transformation, safety and handling procedures, and a complete list of authoritative references are included to support researchers and drug development professionals in leveraging this compound's full potential.

Introduction: Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of clinically approved drugs featuring a heterocyclic fragment in their structure.[1] Among these, sulfur-containing heterocycles such as thiophene are of paramount interest due to their wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The biological efficacy of thiophene-based molecules is profoundly influenced by the nature and position of substituents on the ring.[1]

3-Chloro-1-(thiophen-2-yl)propan-1-one (C7H7ClOS) is a quintessential example of a thiophene-based building block where structural features are strategically poised for synthetic exploitation.[1] The molecule's architecture, featuring an electron-rich thiophene ring, a reactive ketone, and a terminal alkyl chloride, provides two distinct sites for chemical modification. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group, making it a valuable intermediate in organic synthesis.[3] This dual reactivity underpins its utility as a versatile precursor for constructing diverse and complex molecular scaffolds, particularly in the synthesis of high-value pharmaceutical compounds.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 3-Chloro-1-(thiophen-2-yl)propan-1-one are summarized below.

Core Compound Data

| Property | Value | Source |

| IUPAC Name | 3-chloro-1-thiophen-2-ylpropan-1-one | PubChem[4] |

| CAS Number | 40570-64-7 | PubChem[4] |

| Molecular Formula | C₇H₇ClOS | PubChem[4] |

| Molecular Weight | 174.65 g/mol | PubChem[4] |

| Canonical SMILES | C1=CSC(=C1)C(=O)CCCl | PubChem[4] |

| InChI Key | MSLOAFIOTOHDIE-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Not specified, likely solid | - |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | BLDpharm[5] |

Spectroscopic Profile: Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 3-Chloro-1-(thiophen-2-yl)propan-1-one reveals distinctive chemical shifts. Protons on the thiophene ring typically appear in the aromatic region between δ 6.8 and 7.4 ppm.[3] The methylene protons adjacent to the carbonyl group (–CO–CH₂ –) exhibit a downfield shift due to the deshielding effect of the carbonyl carbon. The terminal methylene protons bonded to the chlorine atom (–CH₂ –Cl) are further deshielded by the electronegative chlorine, typically resonating around δ 3.3-3.4 ppm.[3]

-

¹³C NMR Spectroscopy : The carbonyl carbon provides a key diagnostic signal, resonating significantly downfield around δ 197-199 ppm, which is characteristic of aromatic ketone systems.[3] The thiophene ring carbons exhibit signals in the aromatic region between δ 120-140 ppm.[3]

Synthesis and Mechanistic Insights: Friedel-Crafts Acylation

The most prominent and industrially scalable method for synthesizing 3-Chloro-1-(thiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction is favored for its efficiency and directness.[1]

The reaction proceeds with high regioselectivity, yielding the 2-substituted isomer as the major product. This selectivity is a direct consequence of the greater electronic stabilization of the carbocation intermediate formed during electrophilic attack at the C2 position of the thiophene ring compared to the C3 position.[1] Under optimized conditions, this synthetic route can achieve high yields, often in the range of 80–90%.[1]

Reaction Mechanism

The mechanism involves three key steps:

-

Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) activates the 3-chloropropionyl chloride, leading to the formation of a highly reactive acylium ion.

-

Nucleophilic Attack : The electron-rich thiophene ring attacks the acylium ion at the C2 position, forming a resonance-stabilized intermediate (a sigma complex).

-

Deprotonation : The intermediate loses a proton to a base (such as AlCl₄⁻), regenerating the aromaticity of the thiophene ring and yielding the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Chemical Reactivity and Applications in Drug Development

3-Chloro-1-(thiophen-2-yl)propan-1-one is a valuable synthetic precursor due to its two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to chlorine, which is susceptible to nucleophilic substitution.[1] This dual functionality allows for a wide range of chemical transformations.

Its most notable application is as a key intermediate in the synthesis of important pharmaceuticals.[1] For example, it is a precursor in the manufacturing of Duloxetine , an antidepressant medication.[6] The synthesis involves reacting 3-Chloro-1-(thiophen-2-yl)propan-1-one with methylamine, followed by reduction and subsequent steps.[6]

Beyond pharmaceuticals, the compound is also utilized in material science for producing materials with specific electronic properties, such as organic semiconductors.[3] Furthermore, preliminary research indicates that the molecule itself exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry.[3]

Experimental Protocol: Elimination Reaction to Synthesize 1-(thiophen-2-yl)prop-2-en-1-one

This protocol describes a common follow-up reaction, demonstrating the reactivity of the α-carbon to the ketone and the lability of the chlorine atom. The reaction is an E2 elimination facilitated by a non-nucleophilic base.

Materials and Equipment

-

3-Chloro-1-(thiophen-2-yl)propan-1-one (12 g)

-

Triethylamine (10.2 g, 100 mmoles)

-

Ethyl ether (200 mL total)

-

10% HCl solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Solubilization : Solubilize 12 g of 3-chloro-1-(thiophen-2-yl)propan-1-one in 180 mL of ethyl ether in a round-bottom flask.[7]

-

Base Addition : Add 10.2 g of triethylamine to the solution at room temperature with stirring.[7]

-

Reaction : Allow the mixture to stir at room temperature for 60 hours.[7]

-

Work-up : Wash the reaction mixture with a 10% HCl solution to quench the excess triethylamine.[7]

-

Extraction : Extract the aqueous layer with ethyl ether (2 x 20 mL).[7]

-

Drying and Filtration : Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[7]

-

Solvent Removal : Remove the solvent under vacuum using a rotary evaporator to yield the product, 1-(thiophen-2-yl)-prop-2-en-1-one.[7] The expected yield is approximately 9.4 g (99%).[7]

Caption: Workflow for the synthesis of an enone.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 3-Chloro-1-(thiophen-2-yl)propan-1-one.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H302 : Harmful if swallowed.[4]

-

H315 : Causes skin irritation.[4]

-

H318 : Causes serious eye damage.[4]

-

H335 : May cause respiratory irritation.[4]

Recommended Precautions

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin, eyes, and clothing.[8][9]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store at 2-8°C in an inert atmosphere.[5]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, seek medical attention.[8]

Conclusion

3-Chloro-1-(thiophen-2-yl)propan-1-one stands out as a highly versatile and valuable intermediate in organic synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and dual reactive centers make it an indispensable tool for chemists. Its critical role in the synthesis of pharmaceuticals like Duloxetine underscores its importance in drug development. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to safely and effectively utilize this potent chemical building block in their synthetic endeavors.

References

-

PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2007). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

-

PubChem. 3-Hydroxy-1-(thiophen-2-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Khan, W., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Available at: [Link]

-

ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline. Available at: [Link]

Sources

- 1. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]

- 4. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40570-64-7|3-Chloro-1-(thiophen-2-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 6. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 7. Synthesis routes of 3-Chloro-1-(thiophen-2-yl)propan-1-one [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

CAS number for 3-Chloro-1-(thiophen-2-yl)propan-1-one

An In-depth Technical Guide to 3-Chloro-1-(thiophen-2-yl)propan-1-one (CAS No: 40570-64-7)

Abstract

3-Chloro-1-(thiophen-2-yl)propan-1-one, identified by CAS Number 40570-64-7, is a pivotal heterocyclic ketone that serves as a highly versatile intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a thiophene ring, a reactive carbonyl group, and an alkyl chloride moiety, provides multiple avenues for chemical modification. This dual reactivity makes it an invaluable building block, particularly in the synthesis of complex pharmaceutical agents and in the development of novel materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, established synthetic pathways with mechanistic insights, key chemical transformations, and critical applications. Furthermore, it includes detailed experimental protocols, analytical characterization data, and essential safety and handling information to support its effective and safe utilization in a research and development setting.

Introduction: Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 75% of clinically used drugs containing at least one heterocyclic fragment.[2] Among these, sulfur-containing heterocycles like thiophene are of paramount importance, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3] The biological efficacy of thiophene-based molecules is profoundly influenced by the nature and position of substituents on the ring.[2]

3-Chloro-1-(thiophen-2-yl)propan-1-one is a quintessential example of a strategically designed thiophene derivative. The presence of the electron-withdrawing chloro group enhances the reactivity of the adjacent carbonyl, while the chlorine atom itself provides a reactive handle for nucleophilic substitution.[1][2] This unique combination of features establishes it as a critical precursor in multi-step syntheses, most notably in the industrial manufacturing of pharmaceuticals.[2][4]

Physicochemical and Structural Properties

The fundamental properties of 3-Chloro-1-(thiophen-2-yl)propan-1-one are summarized below. This data is critical for reaction planning, analytical method development, and safety assessments.

| Identifier | Value | Source |

| CAS Number | 40570-64-7 | PubChem[5], Benchchem[2] |

| IUPAC Name | 3-chloro-1-(thiophen-2-yl)propan-1-one | PubChem[5] |

| Molecular Formula | C₇H₇ClOS | PubChem[5] |

| Molecular Weight | 174.65 g/mol | PubChem[5] |

| Canonical SMILES | C1=CSC(=C1)C(=O)CCCl | PubChem[5] |

| InChI Key | MSLOAFIOTOHDIE-UHFFFAOYSA-N | PubChem[5] |

| Exact Mass | 173.9906137 Da | PubChem[5] |

| Topological Polar Surface Area | 45.3 Ų | PubChem[5] |

| XLogP3 | 1.8 | PubChem[5] |

Synthesis and Mechanistic Insights

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most efficient and widely adopted method for synthesizing 3-Chloro-1-(thiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[2] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene ring attacks a reactive acylium ion intermediate.

Mechanism Causality:

-

Electrophile Generation: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of 3-chloropropionyl chloride, generating a highly electrophilic acylium ion.

-

Regioselective Attack: The thiophene ring attacks the acylium ion. The attack occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. This regioselectivity is dictated by the superior resonance stabilization of the Wheland intermediate formed during C2-acylation (three resonance structures) compared to C3-acylation (two resonance structures).[1][2]

-

Aromaticity Restoration: The intermediate loses a proton, which is abstracted by the [AlCl₄]⁻ complex, to regenerate the aromatic thiophene ring and yield the final product.

Caption: Key reaction pathways from the title compound.

Application in Pharmaceutical Synthesis: A Precursor to Duloxetine

A prominent application is its role as an intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. [4]The synthesis involves a nucleophilic substitution reaction where the chloro group is displaced by methylamine, followed by reduction of the ketone. [4]This highlights the compound's value in building the core scaffold of complex active pharmaceutical ingredients.

Protocol: Elimination to 1-(Thiophen-2-yl)prop-2-en-1-one

This reaction demonstrates the utility of the chloro group as a leaving group to introduce unsaturation. The following protocol is based on a patented procedure. [6] Materials:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one (12 g)

-

Triethylamine (10.2 g)

-

Ethyl ether (200 mL)

-

10% HCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 12 g of the starting material in 180 mL of ethyl ether in a suitable flask at room temperature. [6]2. Base Addition: Add 10.2 g of triethylamine to the solution. [6]3. Reaction: Stir the mixture at room temperature for approximately 60 hours. [6]4. Workup: Wash the reaction mixture with a 10% HCl solution and then extract with ethyl ether (2 x 20 mL). [6]5. Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield 1-(thiophen-2-yl)-prop-2-en-1-one. [6]A near-quantitative yield (99%) has been reported for this transformation. [6]

Applications in Research and Development

The applications of 3-Chloro-1-(thiophen-2-yl)propan-1-one are diverse, spanning multiple scientific domains.

-

Medicinal Chemistry: It is a cornerstone intermediate for creating libraries of thiophene-containing compounds for drug discovery. [1]Its derivatives are investigated for antimicrobial and anti-inflammatory properties. [1]* Pharmaceutical Development: It is a registered intermediate in the manufacturing process of established drugs, making it crucial for the pharmaceutical supply chain. [4]* Material Science: The thiophene moiety is a key component in organic electronics. This compound serves as a building block for producing materials with specific electronic properties, such as organic semiconductors. [1]

Spectroscopic and Analytical Characterization

Proper characterization is essential for verifying the identity and purity of the compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Thiophene ring protons are expected in the aromatic region (δ 6.8 - 7.4 ppm). Methylene protons adjacent to the carbonyl and chlorine will appear as triplets in the aliphatic region. [1] |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected downfield (~182 ppm), along with signals for the thiophene ring carbons and the two aliphatic carbons. [6] |

| FT-IR | A strong absorption band corresponding to the C=O stretch of the ketone will be prominent (~1645 cm⁻¹). [6] |

| GC-MS | Provides retention time for purity assessment and a mass spectrum for structural confirmation, with an expected molecular ion peak corresponding to its mass. [5] |

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

GHS Hazard Classification

The compound is classified with significant hazards according to the Globally Harmonized System (GHS). [5]

| Hazard Code | Statement | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [7]Ensure eyewash stations and safety showers are readily accessible. [7]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Hygiene: Avoid contact with skin, eyes, and clothing. [8]Do not breathe dust or vapors. Wash hands thoroughly after handling. [8]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]* Recommended storage temperature is between 2-8°C under an inert atmosphere. [9]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7]

Conclusion

3-Chloro-1-(thiophen-2-yl)propan-1-one is more than a simple chemical reagent; it is a strategic synthetic intermediate whose value is demonstrated through its widespread use in high-stakes fields like pharmaceutical manufacturing and material science. Its well-defined reactivity, established synthetic routes, and versatile chemical nature ensure its continued relevance in both academic and industrial research. This guide has consolidated the critical technical information required for its proficient and safe application, providing a foundation for innovation in drug development and beyond.

References

-

PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

- Stürmer, R., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. U.S. Patent No. 7,259,264 B2.

-

Ghorab, M. M., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Available at: [Link]

Sources

- 1. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]

- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 5. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 3-Chloro-1-(thiophen-2-yl)propan-1-one [benchchem.com]

- 7. cochise.edu [cochise.edu]

- 8. fishersci.se [fishersci.se]

- 9. 40570-64-7|3-Chloro-1-(thiophen-2-yl)propan-1-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one

Introduction: Strategic Importance of a Versatile Thiophene Ketone

3-Chloro-1-(thiophen-2-yl)propan-1-one is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its significance lies in its bifunctional nature, possessing both a reactive ketone and an alkyl chloride. This dual reactivity allows for a diverse range of subsequent chemical transformations, making it a valuable building block for complex molecular architectures. Most notably, this compound is a key precursor in the synthesis of duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other conditions. The thiophene moiety itself is a well-established pharmacophore, known to impart favorable metabolic stability and biological activity to drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Chloro-1-(thiophen-2-yl)propan-1-one, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially favored method for the synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction offers high yields and excellent regioselectivity.

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of 3-chloropropionyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Finally, deprotonation of the sigma complex by a weak base, such as [AlCl₄]⁻, restores the aromaticity of the thiophene ring, yielding the final product and regenerating the Lewis acid catalyst. However, in practice, a stoichiometric amount of AlCl₃ is required because the ketone product can form a complex with the Lewis acid, rendering it inactive. [2]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds. [2] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Thiophene | 84.14 | 19.3 g (16.9 mL) | 0.229 | 1.0 |

| 3-Chloropropionyl chloride | 126.97 | 29.1 g | 0.229 | 1.0 |

| Anhydrous Aluminum Chloride | 133.34 | 33.6 g | 0.252 | 1.1 |

| Dichloromethane (anhydrous) | - | 250 mL | - | - |

| Crushed Ice | - | ~200 g | - | - |

| Concentrated HCl | - | ~20 mL | - | - |

| Anhydrous Sodium Sulfate | - | ~10 g | - | - |

| Pentane (for recrystallization) | - | As needed | - | - |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried in an oven prior to use. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (33.6 g) in 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acyl Chloride: Prepare a solution of 3-chloropropionyl chloride (29.1 g) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over a period of 30 minutes.

-

Addition of Thiophene: Prepare a solution of thiophene (19.3 g) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture at 0°C over approximately 1 hour. Maintain the temperature below 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 12 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~20 mL) in a large beaker with vigorous stirring. This will quench the reaction and hydrolyze the aluminum complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them twice with 100 mL portions of water, followed by a wash with 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an off-white to yellowish solid, can be purified by recrystallization from pentane to yield colorless crystals. [1] Expected Yield: 80-90%

Alternative Synthesis Pathway: The Mannich Reaction

An alternative, albeit less direct, route to a precursor of 3-Chloro-1-(thiophen-2-yl)propan-1-one involves the Mannich reaction. This pathway is particularly relevant in the synthesis of duloxetine, where the target is often the corresponding amino-ketone. [3]The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-acetylthiophene), formaldehyde, and a secondary amine (dimethylamine hydrochloride). [4]

Mechanism and Rationale

The reaction begins with the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and dimethylamine hydrochloride. [3]2-Acetylthiophene, under acidic conditions, enolizes to a small extent. The enol form then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone product, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

While this method does not directly yield 3-Chloro-1-(thiophen-2-yl)propan-1-one, the resulting Mannich base can be a versatile intermediate for further synthetic elaborations.

Detailed Experimental Protocol: Mannich Reaction

This protocol describes the synthesis of the Mannich base, a precursor that can be further modified. [4] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Acetylthiophene | 126.17 | 12.6 g | 0.1 | 1.0 |

| Dimethylamine hydrochloride | 81.54 | 9.8 g | 0.12 | 1.2 |

| Paraformaldehyde | 30.03 | 3.6 g | 0.12 | 1.2 |

| Isopropyl alcohol | - | 50 mL | - | - |

| Concentrated HCl | - | 0.5 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylthiophene (12.6 g), dimethylamine hydrochloride (9.8 g), paraformaldehyde (3.6 g), and isopropyl alcohol (50 mL).

-

Reaction: Add a catalytic amount of concentrated HCl (0.5 mL) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt of the Mannich base.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold isopropyl alcohol.

-

Drying: Dry the product in a vacuum oven at 40-50°C.

Expected Yield: 80-85% [4]

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Acylation | Mannich Reaction |

| Starting Materials | Thiophene, 3-Chloropropionyl chloride, AlCl₃ | 2-Acetylthiophene, Formaldehyde, Dimethylamine HCl |

| Directness to Target | Direct, one-step synthesis | Indirect, produces an amino-ketone precursor |

| Typical Yield | High (80-90%) | High (80-85%) for the Mannich base [4] |

| Scalability | Well-established for industrial scale | Readily scalable |

| Key Challenges | Stoichiometric use of corrosive and water-sensitive AlCl₃; HCl gas evolution | Requires a specific starting material (2-acetylthiophene) |

| Safety Concerns | Handling of highly reactive and corrosive reagents (AlCl₃, acyl chloride) | Handling of formaldehyde (paraformaldehyde) |

Product Characterization and Validation

A crucial aspect of synthesis is the rigorous confirmation of the product's identity and purity. This is achieved through a combination of spectroscopic methods and physical property measurements.

Spectroscopic Data for 3-Chloro-1-(thiophen-2-yl)propan-1-one:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-7.8 ppm). Two triplet signals would be expected for the two methylene groups of the propanone chain, with the methylene group adjacent to the chlorine atom appearing further downfield due to the deshielding effect of the electronegative chlorine.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will show a signal for the carbonyl carbon at a characteristic downfield shift (around δ 195 ppm). The four distinct carbons of the thiophene ring will resonate in the aromatic region (δ 120-145 ppm), and the two aliphatic carbons of the propyl chain will appear further upfield.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

Purification and Purity Assessment:

-

Recrystallization: As mentioned in the protocol, recrystallization from a non-polar solvent like pentane is an effective method for purifying the solid product. [1]* Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product. Column chromatography can be employed for further purification if necessary, using a silica gel stationary phase and a solvent system such as a mixture of hexane and ethyl acetate.

Safety and Handling

-

3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. [4]* Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and care must be taken to avoid contact with skin and eyes.

-

General Precautions: The Friedel-Crafts reaction is exothermic and produces HCl gas. Proper temperature control and a gas trap are essential. The Mannich reaction involves the use of formaldehyde, which is a suspected carcinogen.

Conclusion

The synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one is most efficiently achieved via the Friedel-Crafts acylation of thiophene, a method that offers high yields and excellent regioselectivity. For synthetic routes where an amino-ketone intermediate is desired, the Mannich reaction starting from 2-acetylthiophene provides a robust alternative. The choice of synthetic pathway will ultimately depend on the specific goals of the research program, considering factors such as the availability of starting materials, desired final product, and scale of the synthesis. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently and safely synthesize this important chemical intermediate.

References

-

Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2016). 3-Chloropropiophenone. IUCrData, 1(5), x160698. Retrieved from [Link]

-

Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. Retrieved from [Link]

- Google Patents. (n.d.). CN103819448A - Preparation method of duloxetine key intermediate.

-

Labidi, A. (2021). Duloxetine Synthesis. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN113912582A - Preparation method of duloxetine intermediate.

-

Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-(2-thienyl)-1-propanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Retrieved from [Link]

-

ResearchGate. (2015, June 3). A facile asymmetric synthesis of (S)-duloxetine. Retrieved from [Link]

-

SciELO. (n.d.). enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 3-Chloro-1-(thiophen-2-yl)propan-1-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(thiophen-2-yl)propan-1-one is a versatile synthetic intermediate with emerging biological significance, notably in the synthesis of pharmaceuticals such as the antidepressant duloxetine.[1] Preliminary investigations suggest potential antimicrobial and anti-inflammatory properties, yet its precise mechanism of action remains to be fully elucidated.[2] This technical guide synthesizes current knowledge and established biochemical principles to propose a putative mechanism of action for this compound. We will explore its potential as a covalent modifier of biological macromolecules, detailing the underlying chemical reactivity of its key functional groups: the α,β-unsaturated ketone (via in situ elimination) and the reactive chloroketone moiety. This document provides a theoretical framework and practical experimental workflows for researchers seeking to investigate and validate the biological targets and therapeutic potential of this intriguing molecule.

Introduction: The Chemical Versatility and Biological Promise of a Thiophene Derivative

3-Chloro-1-(thiophen-2-yl)propan-1-one is a heterocyclic compound featuring a thiophene ring, a ketone, and a reactive chloroalkyl chain.[3] Thiophene and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The presence of a halogen, such as chlorine, can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity.[3] The primary interest in this compound stems from its utility as a versatile synthetic precursor, possessing two key reactive sites: the electrophilic carbon of the ketone group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution.[3] This dual reactivity opens a broad spectrum of possibilities for its interaction with biological systems.

This guide will dissect the probable mechanistic pathways through which 3-Chloro-1-(thiophen-2-yl)propan-1-one exerts its biological effects, focusing on its potential for covalent inhibition of protein function.

The Dual Nature of Reactivity: Two Putative Covalent Inhibition Mechanisms

The chemical architecture of 3-Chloro-1-(thiophen-2-yl)propan-1-one suggests two primary pathways for covalent interaction with biological nucleophiles. Covalent inhibitors form a stable bond with their target protein, which can lead to prolonged and potent pharmacological effects.[6]

Mechanism I: Michael Addition via an α,β-Unsaturated Ketone Intermediate

A key putative mechanism involves the in situ formation of an α,β-unsaturated ketone, 1-(thiophen-2-yl)prop-2-en-1-one, through the elimination of hydrogen chloride. This reaction can be facilitated by a basic microenvironment, such as that found in the active site of some enzymes.[7] The resulting α,β-unsaturated carbonyl group is a classic Michael acceptor, a soft electrophile that can readily react with soft biological nucleophiles.[8][9]

The most likely nucleophilic residues on proteins to participate in a Michael addition are the thiol groups of cysteine residues.[1] Histidine and lysine residues can also act as nucleophiles, albeit generally with lower reactivity towards Michael acceptors.[1] This covalent modification of a critical amino acid residue within an enzyme's active site or an allosteric regulatory site can lead to irreversible inhibition of its function.

Caption: Putative Michael Addition Mechanism.

Mechanism II: Nucleophilic Substitution of the Chlorine Atom

The second putative mechanism involves the direct nucleophilic displacement of the chlorine atom by a nucleophilic residue on a target protein. The carbonyl group enhances the electrophilicity of the adjacent carbon, making the chlorine a good leaving group. This is a characteristic reaction of α-haloketones, which are known to be effective covalent inhibitors.[10][11]

Similar to the Michael addition, cysteine residues are prime candidates for this nucleophilic attack. However, other nucleophilic amino acids such as histidine, lysine, aspartate, and glutamate could also potentially displace the chloride ion, leading to covalent modification and subsequent inhibition of protein activity.

Caption: Putative Nucleophilic Substitution Mechanism.

Potential Biological Targets: A Focus on Inflammatory and Proliferative Pathways

Given the preliminary data suggesting anti-inflammatory activity and the established roles of thiophene derivatives, we can hypothesize several classes of protein targets.[2][4]

| Target Class | Rationale | Potential Effect |

| Cysteine Proteases | The active sites of many proteases (e.g., caspases, cathepsins) contain a catalytic cysteine residue that is highly susceptible to covalent modification. | Inhibition of apoptosis, modulation of immune responses. |

| Kinases | Certain kinases possess accessible cysteine residues in or near their active sites (e.g., BTK, EGFR). | Disruption of signaling pathways involved in inflammation and cell proliferation. |

| Transcription Factors | Transcription factors like NF-κB and STAT3 contain critical cysteine residues that regulate their DNA binding and activity. | Downregulation of pro-inflammatory gene expression. |

| Enzymes in the Arachidonic Acid Pathway | Cyclooxygenases (COX) and Lipoxygenases (LOX) are key enzymes in the inflammatory cascade and are known targets of thiophene-containing anti-inflammatory drugs.[5] | Reduction in the production of prostaglandins and leukotrienes. |

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged experimental approach is necessary to validate the putative mechanisms of action and identify the specific biological targets of 3-Chloro-1-(thiophen-2-yl)propan-1-one.

Caption: Experimental Workflow for MoA Elucidation.

Phase 1: Confirmation of Covalent Binding

The initial step is to confirm that 3-Chloro-1-(thiophen-2-yl)propan-1-one acts as a covalent modifier.

Protocol 1: Mass Spectrometry Analysis of Intact Protein

-

Objective: To directly observe a mass shift in a model protein upon incubation with the compound, indicative of covalent adduct formation.

-

Materials: Purified model protein rich in nucleophilic residues (e.g., bovine serum albumin, papain), 3-Chloro-1-(thiophen-2-yl)propan-1-one, mass spectrometer (e.g., ESI-Q-TOF).

-

Procedure:

-

Incubate the model protein with an excess of 3-Chloro-1-(thiophen-2-yl)propan-1-one at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

-

Include a negative control with the protein and vehicle (e.g., DMSO) only.

-

Desalt the samples to remove unbound compound.

-

Analyze the samples by mass spectrometry to determine the molecular weight of the protein.

-

-

Expected Outcome: A mass increase corresponding to the molecular weight of 3-Chloro-1-(thiophen-2-yl)propan-1-one (or its dehydrochlorinated form) in the treated samples compared to the control would confirm covalent modification.[12]

Phase 2: Target Identification

Once covalent binding is established, the next crucial step is to identify the specific protein targets within a complex biological system.

Protocol 2: Activity-Based Protein Profiling (ABPP)

-

Objective: To identify the protein targets of the compound in a complex proteome based on its reactivity.[13]

-

Materials: Cell lysate or live cells, 3-Chloro-1-(thiophen-2-yl)propan-1-one, a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne), click chemistry reagents, streptavidin beads, mass spectrometer for proteomics.

-

Procedure:

-

Treat the cell lysate or live cells with 3-Chloro-1-(thiophen-2-yl)propan-1-one or vehicle control.

-

Add the cysteine-reactive probe to label the remaining accessible cysteine residues.

-

Perform click chemistry to attach a biotin tag to the alkyne-modified proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins.

-

-

Expected Outcome: Proteins that are covalently modified by 3-Chloro-1-(thiophen-2-yl)propan-1-one will show reduced labeling by the probe, leading to their depletion in the enriched fraction compared to the control. These depleted proteins are the putative targets.[13]

Protocol 3: Affinity-Based Target Identification

-

Objective: To isolate and identify protein targets that bind to the compound.[14]

-

Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one analog with an affinity tag (e.g., biotin) or immobilized on a resin, cell lysate, affinity resin (e.g., streptavidin-agarose), mass spectrometer.

-

Procedure:

-

Incubate the cell lysate with the affinity-tagged compound or the compound-immobilized resin.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry.

-

-

Expected Outcome: Proteins identified by mass spectrometry are potential binding partners of the compound.

Phase 3: Target Validation

Following the identification of putative targets, it is essential to validate these findings.

Protocol 4: Site-Directed Mutagenesis

-

Objective: To confirm that the compound's effect is dependent on the specific amino acid residue it is predicted to modify.[15]

-

Materials: Expression vector for the putative target protein, site-directed mutagenesis kit, cell line for protein expression, relevant assay for protein function.

-

Procedure:

-

Mutate the putative target cysteine (or other nucleophilic residue) to a non-nucleophilic amino acid (e.g., alanine or serine).

-

Express both the wild-type and mutant proteins.

-

Treat both protein variants with 3-Chloro-1-(thiophen-2-yl)propan-1-one.

-

Measure the activity of both proteins.

-

-

Expected Outcome: If the compound's inhibitory effect is significantly reduced or abolished in the mutant protein compared to the wild-type, it strongly suggests that the mutated residue is the site of covalent modification.

Conclusion and Future Directions

The available evidence strongly suggests that 3-Chloro-1-(thiophen-2-yl)propan-1-one is a reactive electrophile with the potential to act as a covalent inhibitor of protein function. The dual possibilities of Michael addition and nucleophilic substitution provide a versatile platform for interaction with a range of biological targets, likely enriched in pathways regulating inflammation and cell signaling. The experimental workflows outlined in this guide provide a robust framework for rigorously testing these hypotheses, identifying specific molecular targets, and ultimately unlocking the therapeutic potential of this and structurally related compounds. Future research should focus on a systematic application of these methodologies to build a comprehensive understanding of the molecular pharmacology of 3-Chloro-1-(thiophen-2-yl)propan-1-one, paving the way for its potential development as a novel therapeutic agent.

References

-

Gong, T., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1047312. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4335. [Link]

-

Li, J., et al. (2024). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Chemical Science, 15(29), 11135-11145. [Link]

-

Schneider, C., et al. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? International Journal of Molecular Sciences, 24(13), 10860. [Link]

-

Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]

-

Wikipedia contributors. (2024, January 15). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

HitGen. (2024). Advanced technologies for screening and identifying covalent inhibitors. HitGen OpenDEL. [Link]

-

Chen, Y. L., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. Viruses, 13(9), 1835. [Link]

-

da Silva, J. F. M., et al. (2018). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 41(8), 964-968. [Link]

-

Tang, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 389. [Link]

-

Ghoshal, A., et al. (2018). Covalent Inhibition in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 976-996. [Link]

-

Zhong, Z. J., et al. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry, 225, 113762. [Link]

-

van der Wouden, P. E., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4987. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2397459. [Link]

-

Wang, Y., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 4(1), 2-20. [Link]

-

Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 24(1), 14-26. [Link]

-

Gibaut, Q., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11036-11054. [Link]

-

Petzold, C., et al. (2020). 3-Chloropropiophenone. IUCrData, 5(2), x200349. [Link]

-

ResearchGate. (2023). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved January 26, 2026, from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 26, 2026, from [Link]

-

Titcha, D. D. S., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4385-4453. [Link]

-

OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved January 26, 2026, from [Link]

-

Wang, D., et al. (2018). Affinity-based target identification for bioactive small molecules. RSC Chemical Biology, 9(1), 33-47. [Link]

-

Kumar, D., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

-

Cell Press. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Cell Mentor. [Link]

Sources

- 1. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Advanced technologies for screening and identifying covalent inhibitors - HitGen OpenDEL™ [opendelcommunity.com]

- 7. Synthesis routes of 3-Chloro-1-(thiophen-2-yl)propan-1-one [benchchem.com]

- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03429A [pubs.rsc.org]

- 10. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Investigation of 3-Chloro-1-(thiophen-2-yl)propan-1-one

Foreword: From Synthetic Intermediate to Bioactive Candidate

To the seasoned researcher in drug development, 3-Chloro-1-(thiophen-2-yl)propan-1-one is primarily recognized as a versatile synthetic intermediate.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the reactive chloropropyl chain offers a gateway to a multitude of chemical modifications.[1][2] However, to confine this molecule to the role of a mere building block would be to overlook the latent biological potential suggested by its very structure. The presence of a halogenated ketone on a thiophene ring hints at the possibility of intriguing pharmacological activities, from antimicrobial to anti-inflammatory effects.[1][2]

This guide, therefore, deviates from a simple recitation of known facts. Instead, it embarks on a proactive investigation, laying out a comprehensive, field-proven framework for the systematic evaluation of the biological activity of 3-Chloro-1-(thiophen-2-yl)propan-1-one. We will proceed with the informed hypothesis that its structural motifs warrant a thorough exploration of its potential as a bioactive agent in its own right. This document serves as both a technical manual and a strategic blueprint for researchers poised to unlock the therapeutic promise of this fascinating molecule.

Molecular Profile and Rationale for Investigation

Before delving into experimental protocols, it is crucial to understand the physicochemical properties of 3-Chloro-1-(thiophen-2-yl)propan-1-one and the structural basis for our proposed investigation.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClOS | [3] |

| Molecular Weight | 174.65 g/mol | [3] |

| IUPAC Name | 3-chloro-1-(thiophen-2-yl)propan-1-one | [3] |

| CAS Number | 40570-64-7 | [3] |

The rationale for investigating this compound's biological activity is threefold:

-

The Thiophene Moiety: Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]

-

The α,β-Unsaturated Ketone Potential: The core structure is a precursor to an α,β-unsaturated ketone (1-(thiophen-2-yl)prop-2-en-1-one), a class of compounds known to interact with biological nucleophiles, such as cysteine residues in enzymes, through Michael addition. This reactivity is a cornerstone of the mechanism of action for many bioactive compounds.

-

The Chloroalkane Functionality: The presence of a chlorine atom can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity.[1]

Our investigation will, therefore, focus on three primary areas of potential activity: cytotoxicity/anticancer effects, antimicrobial properties, and anti-inflammatory potential.

A Phased Approach to Biological Characterization

A logical and resource-efficient investigation begins with broad-spectrum screening and progressively narrows down to more specific, mechanistic studies. The following workflow is proposed:

Caption: Proposed workflow for the biological investigation of 3-Chloro-1-(thiophen-2-yl)propan-1-one.

Foundational Screening: Unveiling Potential Cytotoxicity and Antimicrobial Effects

The initial phase of our investigation will employ robust, high-throughput assays to determine if 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits any general bioactivity.

In Vitro Cytotoxicity Assessment

Rationale: A primary concern for any potential therapeutic is its effect on cell viability. Furthermore, many anticancer agents exert their effects by being selectively cytotoxic to cancer cells. This assay will provide a baseline understanding of the compound's potency and potential as an anticancer agent. We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3-Chloro-1-(thiophen-2-yl)propan-1-one in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Antimicrobial Susceptibility Testing

Rationale: The thiophene nucleus is a component of many antimicrobial agents.[4] Therefore, it is prudent to screen 3-Chloro-1-(thiophen-2-yl)propan-1-one against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of 3-Chloro-1-(thiophen-2-yl)propan-1-one in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation:

-

Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

-

Mechanistic Exploration: Probing Anti-inflammatory Pathways

Should the foundational screening reveal low cytotoxicity against normal cells but potential bioactivity, the next logical step is to investigate more specific mechanisms, such as anti-inflammatory effects.

Rationale: Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are crucial mediators.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Given that some thiophene derivatives possess anti-inflammatory properties, evaluating the inhibitory potential of our compound on COX-1, COX-2, and 5-LOX is a targeted approach.

Caption: Potential inhibition points of 3-Chloro-1-(thiophen-2-yl)propan-1-one in the arachidonic acid cascade.

Experimental Protocol: In Vitro COX and LOX Inhibition Assays

-

Enzyme and Substrate Preparation:

-

Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.

-

Prepare arachidonic acid as the substrate.

-

-

Assay Procedure (General):

-

Pre-incubate the enzyme with various concentrations of 3-Chloro-1-(thiophen-2-yl)propan-1-one or a reference inhibitor (e.g., indomethacin for COX, zileuton for LOX) in a suitable buffer.

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection:

-

For COX assays, measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

For the 5-LOX assay, monitor the formation of leukotrienes, often by measuring the increase in absorbance at 234 nm.[8]

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration.

-

Determine the IC₅₀ values to quantify the inhibitory potency.

-

Concluding Remarks and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to investigating the biological activity of 3-Chloro-1-(thiophen-2-yl)propan-1-one. By moving from broad screening to specific mechanistic studies, researchers can efficiently and effectively characterize the potential of this molecule. Positive results in any of these assays would warrant further investigation, including in vivo studies, structure-activity relationship (SAR) studies of derivatives, and target deconvolution to precisely identify the molecular mechanisms of action. The journey from a simple synthetic intermediate to a potential therapeutic lead is a challenging but rewarding one, and the framework presented here provides a clear and actionable path forward.

References

-

PubChem. 3-Chloro-1-(2-thienyl)-1-propanone. Available from: [Link]

- Google Patents. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol.

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

- Kuklev, D. V., et al. (2016). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of lipid research, 57(4), 606–616.

- ResearchGate. (2014). Classification structure-activity relationship (CSAR)

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.

- Srairi-Abid, N., et al. (2016). Structure-Activity Relationship of Chlorotoxin-Like Peptides. Toxins, 8(2), 39.

- Lehtinen, M. K., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in cellular neuroscience, 11, 142.

- Rodrigues, F. A. L., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 25(3), 1735.

- Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in environmental research, 16(4), 333–341.

- CABI Digital Library. In vitro antioxidant activity, lipoxygenase, cyclooxygenase-2 inhibition and DNA protection properties of Memecylon species.

- Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- ResearchGate. (2005).

- ResearchGate. (2017). In vitro antioxidant activity, lipoxygenase, cyclooxygenase-2 inhibition and DNA protection properties of Memecylon species.

- Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.

-

Wikipedia. Broth microdilution. Available from: [Link]

-

PubChem. 2-Chlorothiophene. Available from: [Link]

- YouTube. (2020). MIC (Broth Microdilution) Testing.

- Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.

- Experimental and Therapeutic Medicine. (2016). Study of the in vitro cytotoxicity testing of medical devices.

- Khan, I., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of chemistry, 2016.

- Kosheeka. (2023).

Sources

- 1. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

- 2. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]

- 3. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. academicjournals.org [academicjournals.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-Chloro-1-(thiophen-2-yl)propan-1-one

Introduction

3-Chloro-1-(thiophen-2-yl)propan-1-one, with the chemical formula C₇H₇ClOS and a molecular weight of 174.65 g/mol , is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a thiophene ring, a carbonyl group, and a reactive alkyl chloride, makes it a valuable precursor for a wide range of more complex molecules. The presence of these functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, provides unambiguous confirmation of its identity and purity. This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and mass spectra of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-Chloro-1-(thiophen-2-yl)propan-1-one is fundamental to understanding its spectroscopic data. The molecule consists of a 2-acyl substituted thiophene ring connected to a 3-chloropropanoyl chain.

Figure 1: Chemical structure of 3-Chloro-1-(thiophen-2-yl)propan-1-one.

This structure presents several key features that will be prominent in its spectra:

-

Aromatic Thiophene Ring: The three protons on the thiophene ring will appear in the aromatic region of the ¹H NMR spectrum, with characteristic coupling patterns. The four carbons of the ring will have distinct signals in the ¹³C NMR spectrum.

-

Carbonyl Group: The ketone (C=O) group will exhibit a strong absorption band in the IR spectrum and a highly deshielded signal in the ¹³C NMR spectrum.

-

Alkyl Chain with Chlorine: The two methylene (CH₂) groups will show as distinct signals in the ¹H and ¹³C NMR spectra. The electronegative chlorine atom will cause a downfield shift in the signals of the adjacent protons and carbon.

-

Chlorine Isotopes: The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will lead to a characteristic M+2 isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-1-(thiophen-2-yl)propan-1-one is predicted to show distinct signals for the three thiophene protons and the two methylene groups.

Predicted ¹H NMR Spectral Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-5 | ~7.6-7.8 | Doublet of doublets | 1H |

| Thiophene H-3 | ~7.6-7.7 | Doublet of doublets | 1H |

| Thiophene H-4 | ~7.1-7.3 | Doublet of doublets | 1H |

| -CO-CH₂ -CH₂Cl | ~3.4-3.6 | Triplet | 2H |

| -CO-CH₂-CH₂ Cl | ~3.8-4.0 | Triplet | 2H |

Interpretation:

-

The protons on the thiophene ring (H-3, H-4, and H-5) are expected in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns are influenced by the electron-withdrawing acyl group.

-

The methylene protons adjacent to the carbonyl group (-CO-CH₂ -) are deshielded and appear as a triplet due to coupling with the neighboring methylene protons.

-

The methylene protons adjacent to the chlorine atom (-CH₂ -Cl) are further deshielded by the electronegative halogen and also appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~192 |

| Thiophene C -2 | ~144 |

| Thiophene C -5 | ~134 |

| Thiophene C -3 | ~132 |

| Thiophene C -4 | ~128 |

| -CO-C H₂-CH₂Cl | ~39 |

| -CO-CH₂-C H₂Cl | ~45 |

Interpretation:

-

The carbonyl carbon is the most deshielded and appears at the lowest field (~192 ppm).

-

The carbons of the thiophene ring resonate in the aromatic region (δ 120-150 ppm).

-

The two aliphatic carbons of the propanone chain appear at a higher field, with the carbon attached to the chlorine atom being more deshielded than the one adjacent to the carbonyl group.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules like 3-Chloro-1-(thiophen-2-yl)propan-1-one is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1660-1700 | Strong |

| C-H (Aromatic) | 3050-3150 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C-Cl | 600-800 | Strong |

| C-S (Thiophene) | ~850 | Medium |

Interpretation:

-

The most prominent peak is expected to be the strong C=O stretching vibration of the ketone group.

-